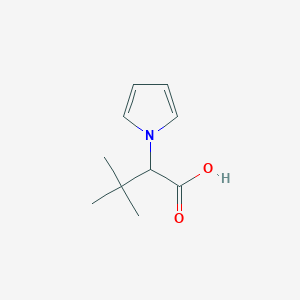
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid
Vue d'ensemble
Description
3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
GABA Receptor Binding
- Heterocyclic GABA Analogs: Non-basic analogs like 2,5-Dimethyl-1H-pyrrol-1-yl-butanoic acid have been studied for their in vitro binding to GABA receptors. One such compound displayed significant displacement of 3H-GABA from specific binding sites, indicating potential GABAergic activity without requiring a basic nitrogen for binding to GABAergic receptors (Varasi et al., 1987).
Potential Therapeutic Agents
- Idiopathic Pulmonary Fibrosis Treatment: A diastereoselective synthesis of a compound related to 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid was reported as a potential therapeutic agent for idiopathic pulmonary fibrosis, highlighting the significance of these compounds in medical research (Anderson et al., 2016).
Integrin Inhibitors
- αvβ6 Integrin Inhibition: Research into 3-aryl(pyrrolidin-1-yl)butanoic acids has led to the identification of analogs with high affinity and selectivity for the αvβ6 integrin, suggesting potential applications in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Molecular Structure Analysis
- Structural Characterization: Studies on compounds like (3-cyano-4,5-dimethyl pyrrol-2-yl) oxamic acid ethyl ester have provided insights into the geometric and electronic structures of these molecules, utilizing techniques like X-ray diffraction and quantum mechanics (Duchamp et al., 1983).
Anticonvulsant and Antinociceptive Activity
- Hybrid Molecules Research: New hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids have been explored for their anticonvulsant and antinociceptive properties, contributing to the development of new antiepileptic drugs (Kamiński et al., 2016).
Alkaloid Research
- Pyrrole Alkaloids: The discovery of new pyrrole alkaloids in various natural sources, including mushrooms, has expanded the understanding of the chemical diversity and potential applications of these compounds (Yang et al., 2015).
Propriétés
IUPAC Name |
3,3-dimethyl-2-pyrrol-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)8(9(12)13)11-6-4-5-7-11/h4-8H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVPYYBKMOWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)
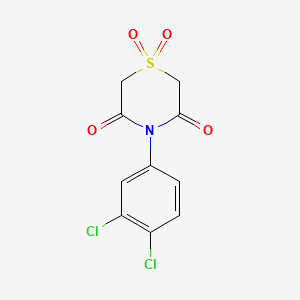
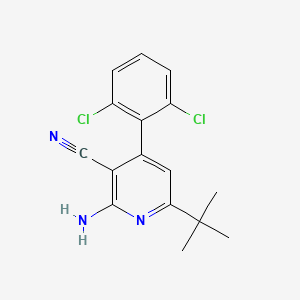
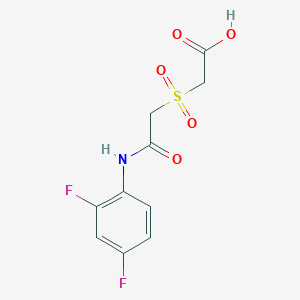

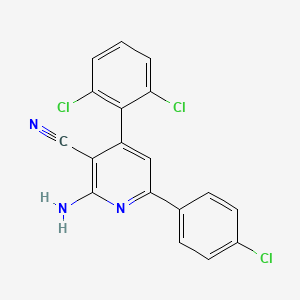
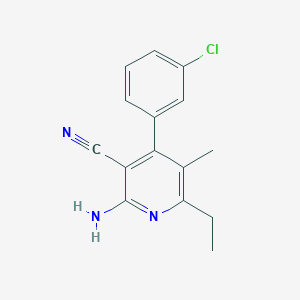
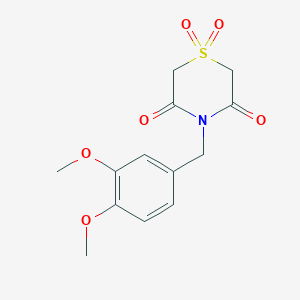

![(Z)-2-(4-Chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine](/img/structure/B3035998.png)
![2-[(E)-(5-Chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3036000.png)
![Diethyl 6-amino-1-[(2,4-dichlorobenzoyl)amino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3036002.png)
![3-[4-(6-Chloro-2-pyridinyl)piperazino]-3-iminopropanenitrile](/img/structure/B3036004.png)
![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6-pyrrol-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B3036005.png)
